

2-Chloroquinazolin-8-ol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloroquinazolin-8-ol

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An In-depth Technical Guide to **2-Chloroquinazolin-8-ol**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a privileged scaffold in the landscape of drug discovery. Nature itself has utilized this core in various alkaloids, but its true potential has been unlocked through synthetic chemistry. The versatility of the quinazoline framework allows for functionalization at multiple positions, enabling chemists to fine-tune steric, electronic, and pharmacokinetic properties. This has led to the development of numerous clinically successful drugs, including treatments for hypertension (Prazosin), cancer (Gefitinib, Erlotinib), and post-traumatic stress disorder.

This guide focuses on a specific, highly valuable derivative: **2-Chloroquinazolin-8-ol**. The strategic placement of a reactive chloro group at the 2-position and a hydroxyl group at the 8-position makes this molecule a uniquely powerful building block. The chloro moiety serves as an excellent electrophilic handle for introducing diverse substituents via nucleophilic substitution, while the phenolic hydroxyl group offers a site for modulation of solubility, hydrogen bonding capabilities, and further derivatization. Understanding the nuanced properties and reactivity of this intermediate is paramount for researchers aiming to leverage its potential in constructing novel, biologically active compounds.

Core Molecular Profile: Structure and Physicochemical Properties

2-Chloroquinazolin-8-ol is a solid organic compound whose structure is defined by the quinazoline core substituted with a chlorine atom at the C2 position and a hydroxyl group at the C8 position.

Caption: Chemical structure of **2-Chloroquinazolin-8-ol**.

The inherent asymmetry and distinct reactivity of its functional groups make it a cornerstone intermediate for building molecular complexity.

Key Physicochemical Data

The fundamental properties of **2-Chloroquinazolin-8-ol** are summarized below, providing essential information for its handling, storage, and application in synthesis.

Property	Value	Source(s)
CAS Number	953039-10-6	[1][2][3][4]
Molecular Formula	C ₈ H ₅ ClN ₂ O	[1][2]
Molecular Weight	180.59 g/mol	[1][5]
Physical Form	Solid, White powder	[3]
Purity	Typically ≥95%	[1]
Boiling Point	325.3 ± 24.0 °C at 760 mmHg	
Storage Conditions	Room temperature or 2-8°C, sealed in a dry environment	[3][4][5]
IUPAC Name	2-chloroquinazolin-8-ol	[1]
SMILES	OC1=CC=CC2=CN=C(Cl)N=C12	[1]

Spectroscopic Signature

While a comprehensive, published spectral analysis is not readily available, the structure of **2-Chloroquinazolin-8-ol** allows for the confident prediction of its key spectroscopic features based on data from analogous quinoline and quinazoline structures.^{[6][7][8]}

- ¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). Three protons on the carbocyclic ring will appear as a coupled system (doublet, triplet, doublet). The C4-proton will likely appear as a singlet further downfield. The phenolic -OH proton will be a broad singlet, the position of which is dependent on solvent and concentration.
- ¹³C NMR: The carbon spectrum will display eight signals for the aromatic carbons. The C2 carbon, bonded to both chlorine and nitrogen, will be significantly deshielded. The C8 carbon, attached to the hydroxyl group, will also show a characteristic chemical shift.
- IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), C=N stretching (~1610-1630 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The nominal molecular ion peak will be at m/z = 180, with a corresponding [M+2]⁺ peak at m/z = 182.

Synthesis and Chemical Reactivity

The utility of **2-Chloroquinazolin-8-ol** stems from its accessibility and predictable reactivity, which allows for its use as a scaffold in divergent synthetic strategies.

Proposed Synthetic Pathway

While **2-Chloroquinazolin-8-ol** is commercially available, a plausible and robust laboratory synthesis can be envisioned starting from 2-aminobenzoic acid derivatives, a common strategy for quinazolinone construction.^[9] A key step involves the formation of the quinazoline core followed by chlorination.

Protocol: Synthesis of 2-Chloroquinazolin-8-ol

Step 1: Synthesis of Quinazoline-2,8-diol

- **Rationale:** This initial step constructs the core heterocyclic system. Using a readily available substituted anthranilic acid and a cyclizing agent like urea or cyanogen bromide establishes the quinazoline framework.
- **Procedure:**
 - To a stirred suspension of 2-amino-3-hydroxybenzoic acid (1 equivalent) in an appropriate solvent (e.g., dioxane), add cyanogen bromide (1.1 equivalents).
 - Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
 - Upon completion, cool the mixture to room temperature and neutralize with an aqueous base (e.g., NaHCO_3).
 - Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate quinazoline-2,8-diol.

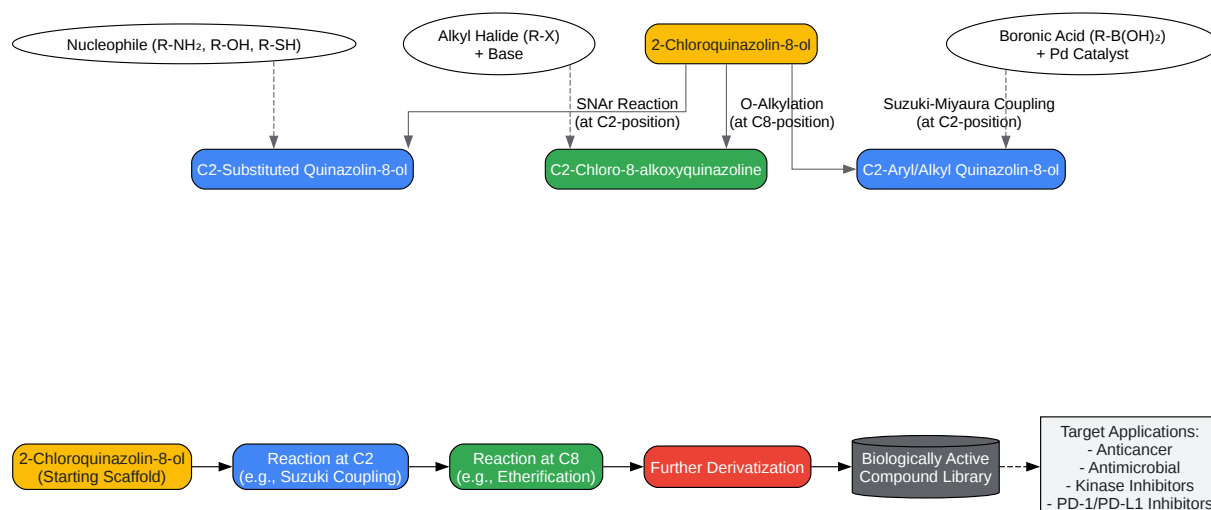
Step 2: Chlorination of Quinazoline-2,8-diol

- **Rationale:** The conversion of the 2-hydroxy (or its tautomeric 2-oxo form) to the 2-chloro group is a critical activation step. Phosphorus oxychloride (POCl_3) is a standard and effective reagent for this type of transformation. A similar procedure is used to convert 2,8-quinolinediol to 2-chloro-8-hydroxyquinoline.[\[10\]](#)
- **Procedure:**
 - Carefully add quinazoline-2,8-diol (1 equivalent) to an excess of phosphorus oxychloride (POCl_3) with stirring in a flask equipped with a reflux condenser. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
 - Heat the mixture to reflux (approx. $110\text{ }^\circ\text{C}$) for 2-4 hours. The solid should gradually dissolve.
 - After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl_3 .

- Adjust the pH to ~7-8 with a concentrated base solution (e.g., NaOH or NH₄OH) while cooling in an ice bath.
- The crude **2-Chloroquinazolin-8-ol** will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product.

The Dichotomy of Reactivity: C2-Chloride and C8-Hydroxyl

The synthetic power of **2-Chloroquinazolin-8-ol** lies in the orthogonal reactivity of its two primary functional groups. The C2-chloro is an electrophilic center, while the C8-hydroxyl is a nucleophilic/acidic center.



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References

- 1. 2-Chloro-8-quinazolinol 95% | CAS: 953039-10-6 | AChemBlock [achemblock.com]
- 2. 2-Chloro-quinazolin-8-ol [myskinrecipes.com]
- 3. 2-Chloro-quinazolin-8-ol, CasNo.953039-10-6 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 4. 2-Chloroquinazolin-8-ol - CAS:953039-10-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2-Chloro-quinazolin-8-ol [myskinrecipes.com]
- 6. 2-Chloroquinolin-8-ol | C₉H₆ClNO | CID 274878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2-Chloroquinoline(612-62-4) 1H NMR [m.chemicalbook.com]
- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-chloroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [2-Chloroquinazolin-8-ol chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2408157#2-chloroquinazolin-8-ol-chemical-properties-and-structure]

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